2-(METHYLSULFANYL)-4-{[3-(METHYLSULFANYL)PHENYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE
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Overview
Description
2-(METHYLSULFANYL)-4-{[3-(METHYLSULFANYL)PHENYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl, methylthio, and amino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-4-{[3-(METHYLSULFANYL)PHENYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-chloro-4,6-diphenylpyrimidine and 3-(methylthio)aniline in the presence of a base such as potassium carbonate can yield the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-4-{[3-(METHYLSULFANYL)PHENYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro groups in the pyrimidine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Potassium carbonate, dimethylformamide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted pyrimidines
Scientific Research Applications
2-(METHYLSULFANYL)-4-{[3-(METHYLSULFANYL)PHENYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-4-{[3-(METHYLSULFANYL)PHENYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrimidine ring and the substituents allows for specific interactions with biological macromolecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-3-pyridinol
- 2-Methylthio-3-phenylpyridine
- 2-Methylthio-4-phenylpyrimidine
Uniqueness
2-(METHYLSULFANYL)-4-{[3-(METHYLSULFANYL)PHENYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern on the pyrimidine ring. The combination of methylthio, phenyl, and amino groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-(3-methylsulfanylanilino)-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S2/c1-24-15-10-6-9-14(11-15)21-18-16(12-20)17(22-19(23-18)25-2)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZROHXYOACTYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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